(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

Vasopressin Receptor V1a Antagonist pA2

Research on V1a receptor roles in social behavior, stress, and cardiovascular regulation is frequently confounded by off-target oxytocin receptor blockade from earlier antagonists. (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin eliminates this limitation with unparalleled V1a/OT selectivity (infinite vs. ~100 for d(CH2)5[Tyr(Me)2]AVP). • Validated in SHR hypertension models, oxytocin-mediated analgesia, and natriuresis studies • pA2 = 6.71 enables dynamic blockade range for dose-response profiling • HPLC and MS QC on every batch; custom packaging available For research use only.

Molecular Formula C52H76N14O11S2
Molecular Weight 1137.4 g/mol
Cat. No. B12392447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin
Molecular FormulaC52H76N14O11S2
Molecular Weight1137.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CCN)CCC(=O)N)CC5=CC=CC=C5
InChIInChI=1S/C52H76N14O11S2/c1-77-33-16-14-32(15-17-33)27-37-47(73)64-38(26-31-10-4-2-5-11-31)48(74)61-35(18-19-41(54)67)45(71)62-36(20-23-53)46(72)65-39(30-78-79-52(28-43(69)60-37)21-6-3-7-22-52)50(76)66-25-9-13-40(66)49(75)63-34(12-8-24-58-51(56)57)44(70)59-29-42(55)68/h2,4-5,10-11,14-17,34-40H,3,6-9,12-13,18-30,53H2,1H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,73)(H,65,72)(H4,56,57,58)/t34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyINVLKWYRRAYQNG-OAKHNGAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Overview of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin (d(CH2)5[Tyr(Me)2, Dab5]AVP) as a Research Tool


(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, also known as d(CH2)5[Tyr(Me)2, Dab5]AVP, is a synthetic peptide analogue of arginine vasopressin (AVP) that functions as a selective antagonist for the vasopressin V1a receptor. It features specific modifications at positions 1, 2, 5, and 8 relative to the native hormone, including a deaminopenicillamine-like β-mercapto-β,β-cyclopentamethylenepropionyl group at position 1, O-methyltyrosine at position 2, diaminobutyric acid (Dab) at position 5, and arginine at position 8 . This compound is used exclusively as a pharmacological tool in research settings to dissect the physiological and pathological roles of the V1a receptor, distinct from V2 receptor-mediated antidiuresis or oxytocin receptor-mediated effects.

The Procurement Case for d(CH2)5[Tyr(Me)2, Dab5]AVP: Why Analogue Interchangeability Fails


For scientific studies requiring the interrogation of the vasopressin V1a receptor without confounding activity at other receptors, generic substitution with other vasopressin analogues is scientifically invalid. This is because subtle structural modifications, such as the substitution of Asn5 with Dab5 in (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, profoundly alter the compound's pharmacological profile, including its receptor selectivity profile, binding kinetics, and in vivo efficacy [1]. This evidence guide quantifies these critical differences, demonstrating why (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, with its specific selectivity profile, must be precisely specified for experiments where off-target activity on the oxytocin receptor must be minimized, a common limitation of earlier-generation V1a antagonists.

Quantitative Evidence for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin's Differential Selectivity and Potency


Comparison of V1a Antagonist Potency (pA2) Between (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin and the Prototypical Manning Compound

The V1a receptor antagonistic potency of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin (d(CH2)5[Tyr(Me)2, Dab5]AVP) was determined in vivo and compared directly to the prototypical V1a antagonist, d(CH2)5[Tyr(Me)2]AVP (Manning compound). The Dab5-containing analogue exhibits a pA2 value of 6.71, which is approximately 81-fold less potent than the Manning compound, which has a reported pA2 of 8.62 in the same in vivo vasopressor assay [1]. This quantifiable difference in potency is a critical selection criterion.

Vasopressin Receptor V1a Antagonist pA2 Pharmacology

Functional Selectivity Profile: Unmatched V1a vs. Oxytocin Receptor Selectivity of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin

The key differentiator for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is its exquisite functional selectivity for the V1a receptor over the oxytocin (OT) receptor. While it retains anti-V1a activity (pA2 = 6.71), it exhibits no detectable antagonist activity at the oxytocin receptor in vivo (pA2 reported as 'Not Detectable'), yielding a theoretical V1a/OT selectivity ratio of 'Infinite' [1]. This contrasts sharply with the prototypical V1a antagonist d(CH2)5[Tyr(Me)2]AVP, which displays significant anti-OT activity both in vitro (pA2 = 8.13) and in vivo (pA2 = 6.62), resulting in a defined selectivity ratio of 100 [1].

Receptor Selectivity V1a Receptor Oxytocin Receptor Functional Assay

Impact of the Dab5 Substitution on V1a Antagonist Potency Relative to a Dap5 Analogue

The specific substitution of the native Asn5 residue with diaminobutyric acid (Dab) is a key structural determinant of the compound's pharmacological profile. A direct comparison with the closely related analogue d(CH2)5[Tyr(Me)2, Dap5]AVP, which contains the shorter-chain diaminopropionic acid (Dap) at position 5, reveals a quantifiable impact on potency. The Dab5 analogue (target compound) has a V1a pA2 of 6.71, whereas the Dap5 analogue is more potent with a pA2 of 7.49 [1]. This 6-fold difference in potency (ΔpA2 = 0.78) highlights how a single methylene group in the side chain at position 5 fine-tunes receptor interaction.

Structure-Activity Relationship SAR Dab5 V1a Antagonist

Absence of Detectable Agonist Activity at Vasopressin and Oxytocin Receptors

A critical property for a research antagonist is the absence of intrinsic agonist activity. (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin was shown to have no detectable agonist activity in in vivo V1a, V2, and oxytocic assays, with measured activity below the threshold of <0.03 U/mg, a value designated as 'Not Detectable' [1]. This confirms its classification as a pure antagonist. In contrast, some related analogues with different substitutions have been reported to retain weak agonist properties, which can complicate experimental interpretation.

Agonist Activity V1a Receptor Oxytocin Receptor Functional Antagonism

Optimized Research Applications for (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin Based on Its Selectivity Profile


Definitive Dissection of V1a vs. Oxytocin Receptor-Mediated Effects In Vivo

The unparalleled V1a/OT receptor selectivity (Infinite vs. 100 for the Manning compound) makes (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin the gold-standard tool for in vivo studies aiming to isolate the specific role of the V1a receptor from that of the oxytocin receptor. This is critical in complex physiological processes such as social behavior, stress response, and cardiovascular regulation, where both systems are intertwined and previous studies using less selective antagonists (e.g., d(CH2)5[Tyr(Me)2]AVP) have been confounded by off-target OT receptor blockade [1][2]. For example, in studies of natriuresis, this compound has been used to clarify that V1a receptor stimulation is not directly responsible, overturning previous conclusions drawn with less selective tools [2].

Functional Studies in the Central Nervous System Requiring Exclusion of OT Receptor Crosstalk

For neuropharmacological research, particularly studies involving oxytocin-mediated analgesia, (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is uniquely suited to probe V1a receptor contributions. Its use has been validated in studies showing that oxytocin-induced analgesia is reversed by this V1a antagonist, but not by a selective oxytocin receptor antagonist, thereby confirming a V1a-mediated mechanism [1]. Its lack of OT receptor activity ensures that the observed effects are attributable solely to V1a receptor blockade, providing unambiguous results in brain regions where both receptor types are co-expressed.

Cardiovascular Research in Hypertensive Models Where High Selectivity is Required

In models of hypertension, (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin has been employed to investigate the role of V1a receptors in blood pressure regulation and end-organ damage. Studies in spontaneously hypertensive rats (SHR) have demonstrated that this compound can significantly reduce blood pressure [1]. Its defined, intermediate potency (pA2 = 6.71) allows for a dynamic range of blockade, and its high selectivity profile ensures that the observed cardiovascular effects are specifically due to V1a antagonism, rather than a composite effect from blocking multiple receptor subtypes, as might occur with less selective peptide or non-peptide antagonists.

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